This compound is classified under organic compounds, specifically as a pyrrole derivative. Its IUPAC name is 4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile, and it has the molecular formula with a molecular weight of 182.22 g/mol. The compound's CAS number is 87388-13-4, indicating its unique identification in chemical databases .
The synthesis of 4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile typically involves cyclization reactions, where appropriate precursors are reacted under specific conditions. One common method includes:
For large-scale synthesis, optimized reaction conditions are crucial to maximize yield and purity. This may involve purification techniques such as crystallization or chromatography to isolate the final product in a suitable form for various applications .
The molecular structure of 4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile features:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀N₂ |
Molecular Weight | 182.22 g/mol |
IUPAC Name | 4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile |
InChI Key | FEXNMFHQYMJGPQ-UHFFFAOYSA-N |
The compound's InChI string is provided as follows: InChI=1S/C12H10N2/c1-9-3-2-4-10(5-9)12-8-14-7-11(12)6-13/h2-5,7-8,14H,1H3
.
4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile can participate in several chemical reactions:
The specific reagents and conditions vary based on the desired transformation but commonly include:
The mechanism of action for 4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with biological targets, potentially affecting various cellular pathways. The compound may bind to specific proteins or enzymes, influencing their activity and leading to biological effects such as antimicrobial or anticancer activities. Detailed studies are required to elucidate these mechanisms further .
The potential applications of 4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile span various fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7